3-(Trifluoromethyl)benzyl acrylate
Overview
Description
3-(Trifluoromethyl)benzyl acrylate is a chemical compound that belongs to the family of acrylates. It is widely used in scientific research due to its unique properties. This compound has a high degree of reactivity and can be easily modified to create new derivatives.
Scientific Research Applications
Copolymerization and High-Tech Applications
3-(Trifluoromethyl)benzyl acrylate and related monomers such as alkyl 2-trifluoromethacrylate and 2-(trifluoromethyl)acrylic acid are crucial in copolymerization processes. These monomers, derived mainly from 3,3,3-trifluoropropene, lead to various functional group-bearing monomers like epoxide, cyclic ethers, and oligo(ethylene oxide). Their copolymers and terpolymers are significant in high-tech applications due to their low toxicity, ease of availability, and handling. They find uses in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).
Mechanical Activation of Catalysts
In the context of polymer science, the mechanical activation of catalysts for carbon-carbon bond forming and anionic polymerization reactions is noteworthy. This approach involves the use of macromolecular reagents, such as pyridine-capped poly(methyl acrylate)s, to facilitate the mechanical scission of bonds and unmask catalytically active species. This method is utilized to catalyze the anionic polymerization of α-trifluoromethyl-2,2,2-trifluoroethyl acrylate, showcasing its potential in organic synthesis and material science (Tennyson, Wiggins & Bielawski, 2010).
Photoreactivity and Stability in Polyelectrolyte Films
The study of substituted benzyl acrylates, such as 3-(Trifluoromethyl)benzyl acrylate, in multilayered polyelectrolyte films reveals interesting insights into photoreactivity and thermal stability. The nature of substituents on the aromatic rings significantly affects these properties, influencing the potential applications in areas like film technology and materials science (Jensen, Desai, Maru & Mohanty, 2004).
Catalysis in Organic Synthesis
The use of 3-(Trifluoromethyl)benzyl acrylate in catalysis, particularly in the formation of CF3-containing polycyclic benzazepine derivatives, is another significant application. Such catalytic processes involve iron or copper and are used to construct complex organic molecules under mild conditions, indicating the material's importance in synthetic organic chemistry (Yu, Xu, Tang & Shi, 2016).
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzyl acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.